molecular formula C8H11NO4 B115848 Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate CAS No. 154813-25-9

Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate

Cat. No.: B115848
CAS No.: 154813-25-9
M. Wt: 185.18 g/mol
InChI Key: ABRHPPUREWOIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by a five-membered ring structure containing nitrogen, with two carboxylic acid ester groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of diethyl malonate with ammonia or primary amines, followed by cyclization to form the pyrrolidine ring. The esterification of the resulting dicarboxylic acid with methanol yields the dimethyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,3-dicarboxylic acid derivatives, while reduction may produce pyrrolidine-1,3-dimethanol .

Scientific Research Applications

Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in metabolic processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate is unique due to its specific ring structure and ester groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

154813-25-9

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

dimethyl 2,3-dihydropyrrole-1,4-dicarboxylate

InChI

InChI=1S/C8H11NO4/c1-12-7(10)6-3-4-9(5-6)8(11)13-2/h5H,3-4H2,1-2H3

InChI Key

ABRHPPUREWOIEQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(CC1)C(=O)OC

Canonical SMILES

COC(=O)C1=CN(CC1)C(=O)OC

Synonyms

1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-, dimethyl ester (9CI)

Origin of Product

United States

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